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Compound of Interest

2,3-Dihydro-1H-indole-4-
Compound Name: ) )
carboxylic acid

Cat. No.: B061538

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a
heterocyclic compound of significant interest in medicinal chemistry and drug development. Its
rigid, bicyclic scaffold, combining an aromatic ring with a saturated nitrogen-containing ring and
a carboxylic acid functional group, makes it a versatile starting material for synthesizing
complex molecular architectures with potential therapeutic applications. As with any compound
destined for advanced research, unambiguous structural verification is paramount. This guide
provides a comprehensive analysis of the key spectroscopic data—'H NMR, 3C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of
this molecule. The interpretation herein is grounded in fundamental principles and serves as a
practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of 2,3-Dihydro-1H-indole-4-carboxylic acid dictate its spectroscopic
signature. The molecule consists of three key regions: the benzene ring, the dihydro-pyrrole
ring, and the carboxylic acid group. Each region provides distinct signals that, when analyzed
together, create a unique fingerprint for the compound.

Caption: Molecular structure of 2,3-Dihydro-1H-indole-4-carboxylic acid.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy
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H NMR spectroscopy provides detailed information about the proton environment in a
molecule. For 2,3-Dihydro-1H-indole-4-carboxylic acid, the spectrum can be divided into four
distinct regions: the downfield carboxylic acid proton, the aromatic protons, the aliphatic
protons of the dihydropyrrole ring, and the amine proton.

Table 1: Predicted *H NMR Spectral Data (in DMSO-ds)
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Chemical Shift

Multiplicity
(ppm)

Integration

Assignment

Rationale

~12.5 Singlet (broad)

1H

COOH

The acidic proton
is highly
deshielded and
often appears as
a broad singlet
due to hydrogen
bonding and

exchange.

~7.5 Doublet

1H

Ar-H (H-5)

This proton is
ortho to the
electron-
withdrawing
carboxylic acid
group, causing a
downfield shift. It
is coupled to H-
6.

~7.1 Triplet

1H

Ar-H (H-6)

This proton is
coupled to both
H-5 and H-7,
resulting in a
triplet.

~6.6 Doublet

1H

Ar-H (H-7)

This proton is
ortho to the
electron-donating
amine group,
causing an
upfield shift
relative to other
aromatic protons.
Itis coupled to
H-6.
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Singlet (broad)

The chemical
shift of the amine
proton is variable
and
concentration-
dependent. It
often appears as
a broad signal
due to
guadrupolar
relaxation and

exchange.

Triplet

These protons
are adjacent to
the nitrogen
atom, leading to
2H CHz (C-2) a downfield shift.
They are coupled
to the C-3
protons, resulting

in a triplet.

Triplet

These protons
are adjacent to
the aromatic ring
2H CHz (C-3) and coupled to
the C-2 protons,
appearing as a

triplet.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum is

typically acquired with proton decoupling, resulting in a series of singlets. The chemical shifts
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are indicative of the electronic environment of each carbon. Carbons attached to

electronegative atoms (O, N) and those in the aromatic ring appear further downfield.

Table 2: Predicted 3C NMR Spectral Data (in DMSO-ds)

Chemical Shift (ppm)

Assignment

Rationale

The carbonyl carbon of the

carboxylic acid is the most

~170 C=0 _ _
deshielded carbon in the
molecule.[1]
Quaternary aromatic carbon
~145 Ar-C (quaternary) attached to the nitrogen (C-
7a).
~130 Ar-C Aromatic CH carbon (C-6).
Quaternary aromatic carbon
~128 Ar-C (quaternary) attached to the carboxylic acid
(C-4).
~120 Ar-C Aromatic CH carbon (C-5).
Quaternary aromatic carbon at
~118 Ar-C (quaternary) o )
the ring junction (C-3a).
~115 Ar-C Aromatic CH carbon (C-7).
Aliphatic carbon adjacent to
~45 CHz (C-2) )
the nitrogen atom.
Aliphatic carbon adjacent to
~28 CH2 (C-3)

the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic

vibrational frequencies. The spectrum of 2,3-Dihydro-1H-indole-4-carboxylic acid is

dominated by features from the carboxylic acid and the secondary amine.
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Table 3: Key IR Absorption Bands
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Frequency Range
(cm™)

Vibration Type

Intensity

Description

3300 - 2500

O-H stretch
(Carboxylic Acid)

Strong, Very Broad

This extremely broad
absorption is a
hallmark of a
hydrogen-bonded
carboxylic acid and
often overlaps with C-
H stretching
frequencies.[2][3][4]

~3400

N-H stretch

(Secondary Amine)

Moderate, Sharp

This peak appears on
the shoulder of the
broad O-H band and
is characteristic of the
N-H bond in the

indoline ring.

~3050

Aromatic C-H stretch

Weak to Moderate

Peaks appear just
above 3000 cm~1 for
sp2 C-H bonds.

~2950

Aliphatic C-H stretch

Weak to Moderate

Peaks appear just
below 3000 cm~1 for

sp3 C-H bonds.

1710 - 1680

C=0 stretch
(Carboxylic Acid)

Strong, Sharp

This intense
absorption is
characteristic of the
carbonyl group in a
carboxylic acid that is
conjugated with the

aromatic ring.[2][5]

1600 - 1450

C=C stretch

(Aromatic)

Moderate

A series of
absorptions indicating
the presence of the

benzene ring.
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Associated with the

C-O stretch carbon-oxygen single
1320 - 1210 ) ] Strong )
(Carboxylic Acid) bond of the carboxylic
acid.[2]

Corresponds to the
stretching vibration of
the C-N bond in the

amine.

~1250 C-N stretch Moderate

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2,3-Dihydro-1H-indole-4-carboxylic acid (CoHoNO:2), the molecular
weight is 163.18 g/mol .

e Molecular lon (M+): A peak at m/z = 163 is expected, corresponding to the intact molecule.
o Key Fragmentation Pathways:

o Loss of H20: A fragment at m/z = 145 ([M-18]*) can occur from the loss of a water

molecule from the carboxylic acid group.

o Loss of «COOH: A significant fragment at m/z = 118 ([M-45]") is expected due to the loss
of the carboxyl radical, leaving the stable indoline cation. This is often a dominant
fragmentation pathway for aromatic carboxylic acids.

o Decarboxylation (Loss of COz): A fragment at m/z = 119 ([M-44]*) can arise from the loss

of carbon dioxide.

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed.
The following outlines a general workflow for the spectroscopic analysis of 2,3-Dihydro-1H-

indole-4-carboxylic acid.
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Caption: Standardized workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

e Preparation: Accurately weigh 5-10 mg of 2,3-Dihydro-1H-indole-4-carboxylic acid.

e Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended due to the compound's polarity and to ensure the

observation of exchangeable protons (NH and OH).

e Transfer: Transfer the solution to a 5 mm NMR tube.

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/product/b061538?utm_src=pdf-body-img
https://www.benchchem.com/product/b061538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Acquisition: Record *H and 3C{*H} NMR spectra on a spectrometer operating at a frequency
of 400 MHz or higher.

Protocol 2: IR Spectroscopy (ATR Method)

o Background: Record a background spectrum of the clean attenuated total reflectance (ATR)
crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by
co-adding 16 or 32 scans over a range of 4000-400 cm~1.

Protocol 3: Mass Spectrometry (ESI Method)

o Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

« Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass
spectrometer at a low flow rate (e.g., 5-10 pL/min).

e Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe
the protonated molecule [M+H]* (m/z 164) and the deprotonated molecule [M-H]~ (m/z 162),
respectively.

Conclusion

The structural elucidation of 2,3-Dihydro-1H-indole-4-carboxylic acid is definitively achieved
through a coordinated application of modern spectroscopic techniques. *H and 3C NMR
provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the
presence of key carboxylic acid and amine functional groups. Mass spectrometry validates the
molecular weight and offers insight into the molecule's stability and fragmentation patterns.
Together, these methods provide a robust and self-validating system for confirming the identity
and ensuring the quality of this important synthetic intermediate, thereby supporting its
application in advanced scientific research and drug discovery pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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